9-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)アデニン

概要

説明

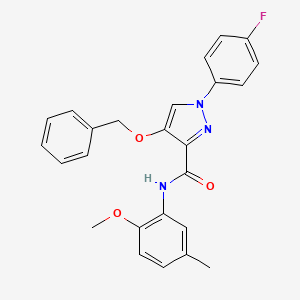

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine is a metabolically stable cytotoxic analogue of 2’-deoxyguanosine . It is a novel deoxyadenosine analog that is resistant to phosphorolytic cleavage and deamination .

Synthesis Analysis

The synthesis of 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine was accomplished via the condensation of 2,6-dichloropurine with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose as a key chemical step . The target compound was found to be stable to purine nucleoside phosphorylase cleavage .Molecular Structure Analysis

The PSEUROT analysis of N9-betaD-arabinosides manifested slight preference for the S rotamer (64%) for the former, and an equal population of the N and S rotamers for the latter .Chemical Reactions Analysis

The compound exhibited significant cytotoxicity against a variety of human tumor cell lines . More importantly, the compound showed selectivity in vivo, with excellent activity being demonstrated against human colon and renal tumors .Physical And Chemical Properties Analysis

The location of the fluorine atom in the β-orientation of the carbohydrate moiety increases their metabolic stability to degradation by purine nucleoside phosphorylase, provides chemical stability of the glycosidic bond under acidic conditions .科学的研究の応用

PETを用いたT細胞活性化の画像化

この化合物は、2′-デオキシ-2′-[18F]フルオロ-9-β-D-アラビノフラノシルグアニン ([18F]F-AraG)の合成に使用されており、これは陽電子放出断層撮影 (PET) を用いたT細胞活性化の画像化のための新規薬剤です 。T細胞活性化を視覚化できることは、免疫応答を理解するために不可欠であり、免疫関連疾患の診断と治療に役立つ可能性があります。

抗ウイルス剤

この化合物を含むフッ素化プリン誘導体は、強力な生物活性特性を示し、強力な抗ウイルス剤として報告されています 。これらの化合物は、ウイルス感染に対する新しい治療法の開発に不可欠となる可能性があります。

HIV-1に対する阻害活性

この化合物のアナログを含むいくつかの2′-β-フルオロプリンジデオキシヌクレオシドは、HIV-1ウイルスに対して強力な阻害活性を示しています 。これは、HIV/AIDSとの闘いにおける新しい治療アプローチの可能性を開きます。

選択的なT細胞毒性

9-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)アデニン: は、T細胞に対して選択的な毒性を示し、これはT細胞リンパ芽球性疾患の治療に重要です 。この特異性により、副作用の少ない標的療法が可能になります。

リボヌクレオチドレダクターゼおよびDNAポリメラーゼの阻害

この化合物のトリリン酸形は、ヒトリボヌクレオチドレダクターゼおよびDNAポリメラーゼを阻害することが示されています 。これは、これらの酵素の阻害が癌細胞の増殖を阻害できるため、特に癌研究において重要です。

抗腫瘍活性

研究によると、この化合物は抗腫瘍活性を持ち、特にDNAポリメラーゼαおよびリボヌクレオチドレダクターゼの阻害によるDNA合成阻害によって発揮されます 。これは、化学療法薬の開発における可能性を示唆しています。

作用機序

Target of Action

The primary targets of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine are DNA polymerase α and ribonucleotide reductase . These enzymes play a crucial role in DNA synthesis and replication. DNA polymerase α is responsible for initiating DNA replication, while ribonucleotide reductase is involved in the production of deoxyribonucleotides, which are the building blocks of DNA .

Mode of Action

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine interacts with its targets by inhibiting their function. It inhibits DNA polymerase α and ribonucleotide reductase, thereby disrupting DNA synthesis . The compound’s triphosphate form, Cl-F-ara-ATP, is a potent inhibitor of DNA polymerase α . The inhibition of DNA polymerase α is competitive with respect to dATP .

Biochemical Pathways

The inhibition of DNA polymerase α and ribonucleotide reductase by 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine affects the DNA synthesis pathway . This results in a decrease in the pools of deoxyribonucleoside triphosphates (dATP, dCTP, and dGTP), which are essential for DNA synthesis .

Pharmacokinetics

The pharmacokinetics of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves its metabolism to the monophosphate form by the enzyme deoxycytidine kinase . The compound’s mono-, di-, and triphosphates accumulate in cells, with the monophosphate being its major metabolite . After washing cells into drug-free medium, the elimination of each 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine nucleotide is nonlinear with a prolonged terminal phase .

Result of Action

The result of the action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine is the inhibition of DNA synthesis, leading to cell growth inhibition . For instance, only 5 nM of the compound inhibited K562 cell growth by 50% after 72 hours of continuous incubation . The compound’s monophosphate form, Cl-F-ara-AMP, is incorporated into DNA, and this incorporation is critical for its cytotoxicity .

Action Environment

The action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine can be influenced by environmental factors such as the presence of natural nucleosides. Competition studies with natural nucleosides suggest that deoxycytidine kinase is the enzyme responsible for the metabolism of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine to the monophosphate

将来の方向性

生化学分析

Biochemical Properties

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine interacts with several enzymes and proteins. It is a potent inhibitor of DNA polymerase α . The compound also inhibits ribonucleotide reductase activity . These interactions play a crucial role in its mechanism of action.

Cellular Effects

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine has significant effects on various types of cells and cellular processes. It has been shown to be a potent inhibitor of K562 cell growth . The compound also influences cell function by inhibiting the incorporation of thymidine into the DNA .

Molecular Mechanism

The molecular mechanism of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves its triphosphate form, which inhibits DNA polymerase α and ribonucleotide reductase . This results in the inhibition of DNA synthesis . The compound is also incorporated into the DNA, inhibiting the further elongation of the DNA chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine change over time. For instance, only 5 nM of the compound inhibited K562 cell growth by 50% after 72 hours of continuous incubation .

Dosage Effects in Animal Models

The effects of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine vary with different dosages in animal models. For instance, the compound has shown activity against the P388 tumor in mice on several different schedules .

Metabolic Pathways

The metabolic pathways of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involve its conversion to the monophosphate form by deoxycytidine kinase . The compound’s triphosphate form is also detected in cells .

Transport and Distribution

It is known that the compound accumulates in cells in its mono-, di-, and triphosphate forms .

Subcellular Localization

It is known that the compound is incorporated into the DNA , suggesting that it localizes to the nucleus where DNA replication occurs.

特性

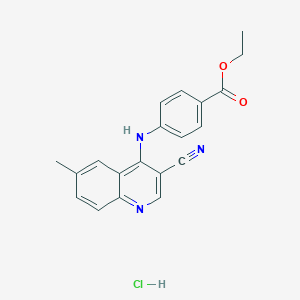

IUPAC Name |

(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYYPTJWJBEXBC-GQTRHBFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the mechanism of action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine?

A: 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine, often abbreviated as Cl-F-ara-A in the provided research, is a deoxyadenosine analogue. This compound exhibits its cytotoxic effects primarily through incorporation into DNA and inhibition of ribonucleotide reductase , .

Q2: How does the structure of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine relate to its activity?

A: The fluorine atom at the 2’ position in the arabino configuration plays a significant role in its activity. Research comparing Cl-F-ara-A with its ribo-configured counterparts, 2-chloro-9-(2-deoxy-2-fluoro-beta-d-ribofuranosyl)adenine and 2-chloro-9-(2-deoxy-2,2-difluoro-beta-d-ribofuranosyl)adenine, revealed that Cl-F-ara-A demonstrated superior potency in inhibiting CEM cell growth , . This difference in activity was attributed to the more potent inhibition of ribonucleotide reductase by the arabino-configured Cl-F-ara-A.

Q3: What is the metabolic pathway of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine within cells?

A: Cl-F-ara-A enters cells and undergoes phosphorylation by deoxycytidine kinase to form its monophosphate, Cl-F-ara-AMP . Subsequent phosphorylation steps lead to the formation of the diphosphate and ultimately the active triphosphate metabolite, Cl-F-ara-ATP.

Q4: What are the potential applications of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine?

A: Given its potent cytotoxic activity, primarily through the inhibition of DNA synthesis and ribonucleotide reductase, Cl-F-ara-A has been investigated as a potential antitumor agent , .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)

![4-methoxy-1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2363762.png)

![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)

![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)